Imidazo[1,2-a]pyridin-2-ylmethyl acetate
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Overview
Description
Imidazo[1,2-a]pyridin-2-ylmethyl acetate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The imidazo[1,2-a]pyridine scaffold is a core structure in many pharmaceutical drugs due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl acetate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and is conducted under ambient conditions . Another method involves the use of metal-free and aqueous conditions, which promotes the cycloisomerization of N-propargylpyridiniums to yield the desired product .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) catalysts. These methods, however, may require undesirable solvents and high temperatures . Recent advancements have focused on green chemistry approaches to improve the efficiency and environmental impact of these processes .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Imidazo[1,2-a]pyridin-2-ylmethyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but may have different substituents.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-a]quinoline: Known for its use in the development of pharmaceutical agents.
Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl acetate |
InChI |
InChI=1S/C10H10N2O2/c1-8(13)14-7-9-6-12-5-3-2-4-10(12)11-9/h2-6H,7H2,1H3 |
InChI Key |
HJNWYSCOXZYDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CN2C=CC=CC2=N1 |
Origin of Product |
United States |
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